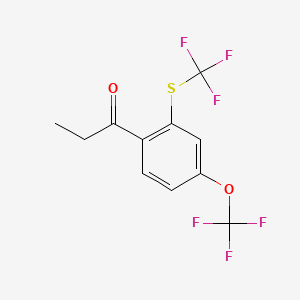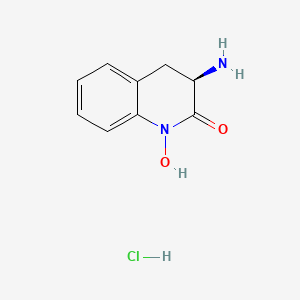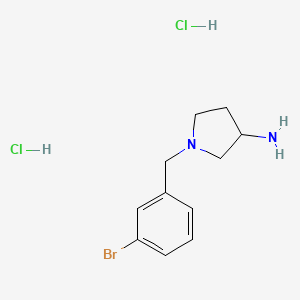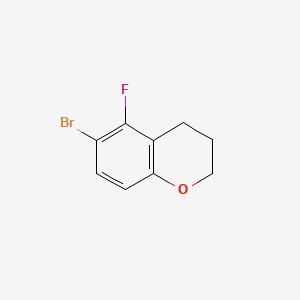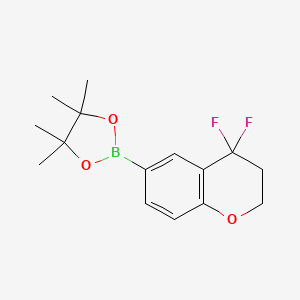
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a chroman ring system substituted with difluoromethyl groups and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via electrophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of the Dioxaborolane Moiety: The final step involves the reaction of the chroman derivative with a boronic acid or boronic ester under conditions that promote the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学的研究の応用
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be explored for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chroman ring system may also contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with a different aromatic substituent.
2-(4,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but different aromatic ring.
Uniqueness
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the chroman ring system, which may impart distinct electronic and steric properties compared to other boronic esters
特性
分子式 |
C15H19BF2O3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
2-(4,4-difluoro-2,3-dihydrochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)10-5-6-12-11(9-10)15(17,18)7-8-19-12/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
CIMCTJPZDPPQEN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
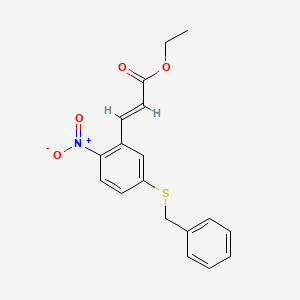
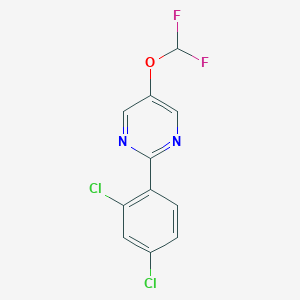
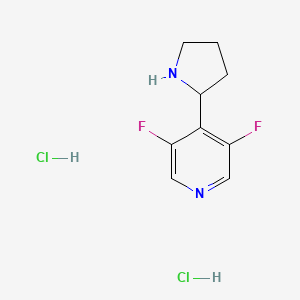

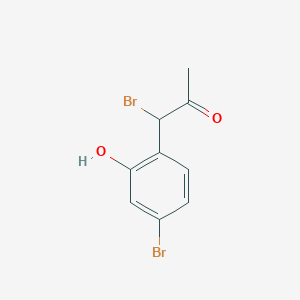
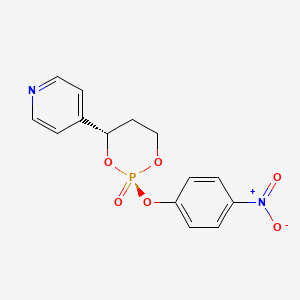
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
